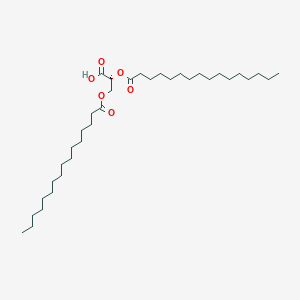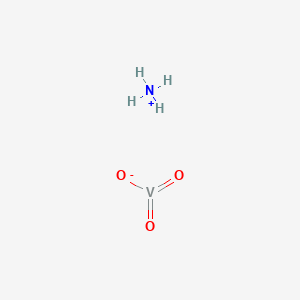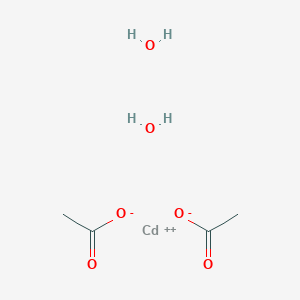
Cadmium acetate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酸镉是一种化学化合物,化学式为Cd(O₂CCH₃)₂(H₂O)₂。它以无水和二水合物形式存在,两者均为白色或无色。 二水合物形式已通过 X 射线晶体学验证 。乙酸镉主要用于合成其他镉化合物,并在各个科学领域都有应用。
准备方法
乙酸镉可以通过多种方法合成:
- 氧化镉与醋酸和水反应生成乙酸镉二水合物:
与醋酸反应: CdO+2CH₃CO₂H+H₂O→Cd(O₂CCH₃)₂(H₂O)₂
与醋酸酐反应: 硝酸镉与醋酸酐反应生成乙酸镉.
工业生产方法通常涉及在受控条件下进行这些反应,以确保高纯度和高产率。
化学反应分析
乙酸镉会发生各种化学反应:
氧化: 乙酸镉可以被氧化生成氧化镉。
还原: 它可以被还原为元素镉。
取代: 乙酸镉与三辛基膦硒化物反应生成硒化镉,一种半导体材料.
配合物形成: 乙酸镉与氨等配体形成配合物,生成[Cd(NH₃)₄]²⁺等化合物.
这些反应中常用的试剂包括醋酸、醋酸酐和三辛基膦硒化物。形成的主要产物包括氧化镉、硒化镉和各种镉配合物。
科学研究应用
乙酸镉在科学研究中具有多种应用:
作用机制
乙酸镉主要通过与细胞蛋白和酶的相互作用来发挥作用。镉离子可以与肝脏和肾脏中的金属硫蛋白结合,导致肾毒性。 镉还会抑制 DNA 修复酶,从而导致其致癌作用 。分子靶标包括金属硫蛋白和各种 DNA 修复蛋白。
相似化合物的比较
乙酸镉可以与其他镉化合物进行比较,例如:
- 氯化镉 (CdCl₂)
- 硫化镉 (CdS)
- 氧化镉 (CdO)
- 硝酸镉 (Cd(NO₃)₂)
乙酸镉在与有机配体形成配合物以及用作半导体材料前体方面的能力是独一无二的。 与氯化镉和硝酸镉不同,乙酸镉在水中的溶解度较低,这在某些应用中可能是有利的 .
属性
CAS 编号 |
5743-04-4 |
|---|---|
分子式 |
C2H6CdO3 |
分子量 |
190.48 g/mol |
IUPAC 名称 |
acetic acid;cadmium;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI 键 |
DJEVLLXYYDXCCO-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2] |
规范 SMILES |
CC(=O)O.O.[Cd] |
颜色/形态 |
Colorless crystals Monoclinic, colorless crystals |
密度 |
2.34 at 68 °F (USCG, 1999) - Denser than water; will sink 2.34 g/cu cm Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/ 2.34 g/cm³ |
熔点 |
255 °C |
物理描述 |
Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999) Colorless solid; [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
相关CAS编号 |
22429-86-3 (trihydrate) 5743-04-4 (dihydrate) 543-90-8 (Parent) |
溶解度 |
Soluble in water, ethanol Solubility in water: very good |
同义词 |
cadmium acetate cadmium acetate, dihydrate cadmium acetate, trihydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cadmium acetate dihydrate?
A1: The molecular formula of this compound is Cd(CH3COO)2·2H2O, and its molecular weight is 266.52 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , ], Raman spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and X-ray photoelectron spectroscopy (XPS) [] to characterize this compound and its derivatives.
Q3: What is the thermal stability of this compound?
A3: Thermogravimetric analysis (TGA) reveals that this compound remains stable up to approximately 650 °C. [, ]
Q4: How does the choice of solvent affect the synthesis of this compound-based nanomaterials?
A4: Solvents play a crucial role in controlling the size and morphology of nanomaterials. For instance, using a mixture of ethylene glycol and water as a solvent during the solvothermal synthesis of cadmium selenide nanoparticles enables precise size control. []
Q5: How is this compound used in the synthesis of nanomaterials?
A5: this compound serves as a common cadmium source in various nanomaterial syntheses. For example, it's used to create cadmium sulfide (CdS) nanoparticles [, , , , , , , , ] and cadmium selenide (CdSe) quantum dots [, , , , , , ] with controlled size and optical properties.
Q6: How is computational chemistry employed in studying this compound?
A6: Researchers utilize computational methods, including density functional theory (DFT) calculations, to predict properties like chemical shifts in cadmium complexes, including this compound. [] These calculations provide insights into the electronic structure and reactivity of the compound.
Q7: What are the known toxicological effects of cadmium?
A7: Cadmium exposure can have detrimental effects on various organs. Studies indicate that cadmium can negatively impact liver function by affecting microsomal hemoproteins and heme oxygenase. [] Additionally, cadmium exposure raises concerns about potential toxicity to the reproductive system. []
Q8: What types of nanomaterials can be synthesized using this compound?
A8: this compound is a versatile precursor for synthesizing a variety of nanomaterials, including:
- Quantum dots: Cadmium selenide (CdSe) quantum dots with tunable bandgaps and photoluminescence properties can be synthesized using this compound. [, , , , , ]
- Nanoparticles: Cadmium sulfide (CdS) nanoparticles with controlled size and morphology are produced using this compound as a cadmium source. [, , , , , , , , ]
- Nanorods: Cadmium sulfide (CdS) nanorods with a preferential growth direction can be synthesized through pyrolysis using this compound and sulfur powder. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)



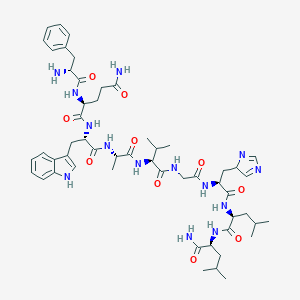
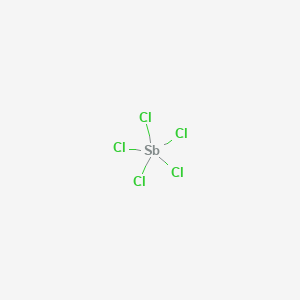
![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)
